molecular formula C16H19NO2 B5367400 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide

2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide

Cat. No. B5367400
M. Wt: 257.33 g/mol
InChI Key: QWWOFTXEPBKODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound belongs to the class of indazole-based synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide is similar to that of THC, which binds to the cannabinoid receptors in the brain and activates them. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the human body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. Some studies have also suggested that this compound may have neurotoxic effects on the brain, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, this also poses a risk of overdose and toxicity, which must be carefully monitored. Another limitation is the lack of standardization in the synthesis and characterization of this compound, which can lead to variations in potency and purity.

Future Directions

There are several future directions for research on 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide and other synthetic cannabinoids. One area of interest is the development of more selective and specific compounds that target specific cannabinoid receptors, which could lead to new treatments for pain, anxiety, and other conditions. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and other organs, which could help to inform public health policies and regulations. Finally, there is a need for more standardized methods of synthesis and characterization of synthetic cannabinoids, which could improve the reproducibility and reliability of lab experiments.

Synthesis Methods

The synthesis of 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide involves the reaction of 4-methylphenylacetonitrile with 2-amino-3-methylbutanenitrile in the presence of a base, followed by cyclization with furfurylamine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation.

properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-15(13-7-5-11(2)6-8-13)17-16(18)14-9-10-19-12(14)3/h5-10,15H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWOFTXEPBKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.